Miclxin
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Overview
Description
Miclxin, also known as DS37262926, is a novel inhibitor of MIC60, a key component of the mitochondrial contact site and cristae organizing system (MICOS) complex. This compound induces apoptosis through mitochondrial stress in mutant tumor cells via the β-catenin pathway. This compound is particularly significant in cancer research due to its ability to target mutant β-catenin, a protein involved in the Wnt signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Miclxin involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized in a laboratory setting using standard organic chemistry techniques .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce larger quantities. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The exact methods and conditions for industrial production are not publicly available .
Chemical Reactions Analysis
Types of Reactions
Miclxin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and product .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
Miclxin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a research tool to study the Wnt signaling pathway and the role of β-catenin in cellular processes.
Biology: The compound is employed in biological studies to investigate mitochondrial stress responses and apoptosis mechanisms.
Medicine: this compound has potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in mutant tumor cells.
Industry: While primarily a research compound, this compound’s properties may lead to industrial applications in the development of new cancer therapies
Mechanism of Action
Miclxin exerts its effects by targeting MIC60, a major component of the MICOS complex. The compound induces mitochondrial stress in mutant β-catenin-dependent tumor cells, leading to the downregulation of Bcl-2 and severe loss of mitochondrial membrane potential. This results in apoptosis-inducing factor-dependent apoptosis. The activation of the mitochondrial stress response is a key aspect of this compound’s mechanism of action .
Comparison with Similar Compounds
Miclxin is unique in its ability to target mutant β-catenin and induce apoptosis through mitochondrial stress. Similar compounds include:
XAV-939: A Tankyrase inhibitor that selectively inhibits Wnt/β-catenin-mediated transcription.
KY-05009: A compound that suppresses TGF-β1-induced epithelial-to-mesenchymal transition and reduces TNIK protein expression.
Bisdemethoxycurcumin: A natural derivative of curcumin that down-regulates the Wnt/β-catenin pathway.
These compounds share some similarities with this compound in targeting the Wnt/β-catenin pathway but differ in their specific mechanisms and applications.
Properties
Molecular Formula |
C26H27N5O2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
7-methoxy-N-[(3-methoxyphenyl)methyl]-2-(3-pyridin-3-ylpyrrolidin-1-yl)quinazolin-4-amine |
InChI |
InChI=1S/C26H27N5O2/c1-32-21-7-3-5-18(13-21)15-28-25-23-9-8-22(33-2)14-24(23)29-26(30-25)31-12-10-20(17-31)19-6-4-11-27-16-19/h3-9,11,13-14,16,20H,10,12,15,17H2,1-2H3,(H,28,29,30) |
InChI Key |
OXSWPFXQCLRTCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC(=N2)N3CCC(C3)C4=CN=CC=C4)NCC5=CC(=CC=C5)OC |
Origin of Product |
United States |
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